2-Ethylphenylmagnesium bromide

Übersicht

Beschreibung

2-Ethylphenylmagnesium bromide is a valuable organometallic reagent that has gained significant attention over the years in the field of organic synthesis. It is often used as a synthetic equivalent for the phenyl “Ph −” synthon .

Synthesis Analysis

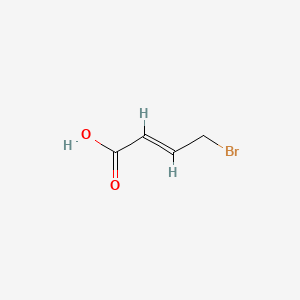

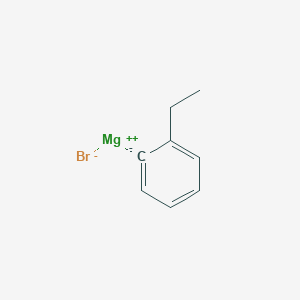

This compound can be synthesized from 2-Bromoethylbenzene and Magnesium . The reaction of 2-(trifluoromethyl)aniline with 2,6-dimethylphenylmagnesium bromide yields 1-methyl-9-(2,6-dimethylphenyl)acridine by the formal reaction of one equivalent of the aniline and two equivalents of the Grignard reagent .Molecular Structure Analysis

The molecular formula of this compound is C8H9BrMg . The molecular weight is 209.36600 . The exact mass is 207.97400 .Chemical Reactions Analysis

Phenylmagnesium bromide is a strong nucleophile as well as a strong base. It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes .Wissenschaftliche Forschungsanwendungen

Organophosphorus Compounds Synthesis

2-Ethylphenylmagnesium bromide is utilized in synthesizing various organophosphorus compounds. For instance, ethyl 4-bromobutylphosphonochloridate reacts with phenylmagnesium bromide, a compound closely related to this compound, to produce bromobutyl(phenyl)phosphinic acid. This reaction demonstrates its potential in generating complex organophosphorus structures through multiple steps involving acid-catalyzed hydrolysis and cyclodehydrobromination (Hewitt & Newland, 1977).

Grignard Reactions with Pyrazoles

In the realm of heterocyclic chemistry, this compound plays a role in Grignard reactions with pyrazoles. It reacts specifically with 1-phenyl-pyrazole, leading to the formation of various pyrazole derivatives. This highlights its versatility in synthesizing compounds with potential pharmacological applications (Marxer & Siegrist, 1974).

Synthesis of Acridines

This compound is instrumental in the synthesis of acridines, a class of compounds with significant pharmaceutical importance. An example is the synthesis of 9-(2-ethylphenyl)acridine, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Zhang et al., 2013).

Structural Studies in Solution

The structural characteristics of organomagnesium bromides, including this compound, have been extensively studied in solution. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in various chemical reactions (Wellmar et al., 1991).

Organometallic Chemistry and Catalysis

This compound plays a significant role in organometallic chemistry and catalysis. Its reactivity and ability to form complexes with various metals and organic compounds make it an essential reagent in this field. This is exemplified in the synthesis of benzylic Grignard reagents and their application in pharmaceutical synthesis, like the synthesis of ibuprofen (Greenhalgh et al., 2014).

Wirkmechanismus

Target of Action

2-Ethylphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of this compound are typically carbon atoms that are part of carbonyl groups in aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the carbonyl carbon of aldehydes, ketones, or esters . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This carbon then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a Grignard reagent, it is often used in the synthesis of alcohols, where it can add to carbonyl groups in aldehydes or ketones . The resulting product after the addition of water or an acid is a secondary or tertiary alcohol .

Pharmacokinetics

It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air, and they are usually prepared and used under anhydrous conditions .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond, which can lead to the synthesis of a variety of organic compounds . For example, when reacting with a carbonyl compound like an aldehyde or a ketone, the result is an alcohol .

Action Environment

The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under anhydrous conditions and in an inert atmosphere . The reaction is also dependent on the temperature, and it usually takes place at room temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;ethylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZDNMXPEPMLBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.